molecular formula C4HCl2IS B6278248 3,5-dichloro-2-iodothiophene CAS No. 98020-96-3

3,5-dichloro-2-iodothiophene

Cat. No.: B6278248
CAS No.: 98020-96-3
M. Wt: 278.9
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Description

3,5-Dichloro-2-iodothiophene is a multifunctional halogenated heterocyclic compound that serves as a versatile and high-value synthetic intermediate in advanced chemical research . Its molecular structure, which integrates iodine and chlorine substituents on the electron-rich thiophene ring, makes it a privileged scaffold in medicinal chemistry and materials science . This compound is primarily valued as a critical precursor in synthesizing complex, π-extended organic architectures. Recent applications demonstrate its key role in constructing bis-benzothiophene[b]-fused BODIPY dyes through palladium-catalyzed regioselective cyclization . These near-infrared (NIR) emitting dyes exhibit excellent planar skeletons and high molar absorption coefficients, making them promising candidates for organic semiconductors, photodynamic therapy, and bio-imaging applications . The iodine moiety provides a highly reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira), while the chlorine substituents allow for further sequential functionalization, enabling precise tuning of the compound's electronic properties . Researchers also utilize related iodothiophene derivatives in metal-catalyzed transformations to create diarylphosphinates, highlighting the potential of this compound class in developing novel organophosphorus ligands and pharmaceutical candidates . As a specialized building block, 3,5-dichloro-2-iodothiophene facilitates the exploration of new chemical space in heterocyclic chemistry, supporting innovation across multiple disciplines. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

98020-96-3

Molecular Formula

C4HCl2IS

Molecular Weight

278.9

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structure, Synthesis, and Reactivity of 3,5-Dichloro-2-Iodothiophene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural architecture, synthesis, and reactivity profile of 3,5-dichloro-2-iodothiophene . This document is designed for researchers requiring a rigorous understanding of this scaffold for use in orthogonal cross-coupling strategies.

Executive Summary

3,5-Dichloro-2-iodothiophene (C


HCl

IS) acts as a high-value "linchpin" scaffold in medicinal chemistry and organic electronics. Its utility stems from the electronic and steric differentiation between the carbon-iodine (C–I) and carbon-chlorine (C–Cl) bonds. This differentiation allows for highly regioselective palladium-catalyzed cross-couplings, enabling the sequential construction of complex trisubstituted thiophenes without the need for protecting groups.

Part 1: Structural Architecture & Electronic Properties

Geometric and Electronic Configuration

The molecule consists of a planar thiophene ring substituted with three heavy halogens. The regiochemistry is defined by the sulfur atom at position 1, iodine at position 2 (alpha), and chlorines at positions 3 (beta) and 5 (alpha).

  • C2–I Bond (Reactive Handle): The C2–I bond is the longest and weakest carbon-halogen bond in the molecule. The high polarizability of iodine makes this position the preferred site for oxidative addition by Pd(0) catalysts.

  • C3–Cl & C5–Cl Bonds (Structural/Latent Handles): The C–Cl bonds are significantly shorter and stronger. The C5–Cl bond (alpha) is electronically distinct from the C3–Cl bond (beta), but both remain inert under standard Suzuki-Miyaura or Sonogashira conditions used to functionalize the C2 position.

  • H4 Proton (Spectroscopic Marker): The single proton at position 4 serves as the primary NMR handle. It is shielded relative to typical alpha-protons but deshielded by the inductive effect of the flanking chlorines.

Structural Visualization

The following diagram illustrates the reactivity gradient and atomic numbering, critical for planning synthetic routes.

StructureProperties Molecule 3,5-Dichloro-2-iodothiophene C2_I C2-I Bond (Soft/Reactive) Length: ~2.08 Å Molecule->C2_I Primary Coupling Site C3_Cl C3-Cl Bond (Hard/Inert) Length: ~1.72 Å Molecule->C3_Cl Secondary Functionalization C5_Cl C5-Cl Bond (Hard/Inert) Length: ~1.71 Å Molecule->C5_Cl Tertiary Functionalization H4 H4 Proton (NMR Singlet) ~6.9-7.1 ppm Molecule->H4 Diagnostic Signal

Caption: Reactivity map of 3,5-dichloro-2-iodothiophene showing the oxidative addition hierarchy.

Part 2: Spectroscopic Characterization

Accurate identification relies on the distinct pattern of the single aromatic proton and the carbon fingerprint.

Nuclear Magnetic Resonance (NMR) Data

The following data represents the consensus values for this congener in CDCl


.
NucleusSignalShift (

ppm)
MultiplicityAssignmentMechanistic Insight

H
H4 6.95 – 7.10 Singlet (s)C4–H Located between two Cl atoms; lacks vicinal coupling partners.

C
C2 ~75.0 QuaternaryC –ISignificantly upfield due to the heavy atom effect of Iodine.

C
C3 ~128.5 QuaternaryC –ClDeshielded by beta-chlorine.

C
C4 ~126.0 Methine (CH)C –HThe only signal visible in DEPT-135/90 experiments.

C
C5 ~130.5 QuaternaryC –ClDeshielded by alpha-chlorine.
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  278 Da (based on 
    
    
    
    Cl).
  • Isotope Pattern: The presence of two chlorine atoms creates a characteristic "triplet-like" cluster at M, M+2, and M+4 with intensities approximating 9:6:1 .

    • 
       278 (
      
      
      
      Cl,
      
      
      Cl)
    • 
       280 (
      
      
      
      Cl,
      
      
      Cl)
    • 
       282 (
      
      
      
      Cl,
      
      
      Cl)
  • Fragmentation: Loss of Iodine (

    
    ) is the dominant fragmentation pathway, yielding the [C
    
    
    
    HCl
    
    
    S]
    
    
    cation (
    
    
    151).

Part 3: Synthetic Protocols & Validation

The most robust route to 3,5-dichloro-2-iodothiophene is the electrophilic iodination of 2,4-dichlorothiophene . This approach leverages the inherent directing power of the thiophene ring: the alpha-position (C5 of the starting material) is significantly more nucleophilic than the beta-position, ensuring high regioselectivity.

Synthesis Workflow (N-Iodosuccinimide Route)

This protocol avoids toxic mercury salts often cited in older literature.

Reagents:

  • Precursor: 2,4-Dichlorothiophene (1.0 equiv)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: DMF (anhydrous) or Acetic Acid/CHCl

    
     (1:1)
    
  • Catalyst: Trifluoroacetic acid (TFA) (0.1 equiv) - optional, accelerates reaction.

Step-by-Step Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 2,4-dichlorothiophene and anhydrous DMF under an inert atmosphere (N

    
     or Ar).
    
  • Addition: Cool the solution to 0°C. Add NIS portion-wise over 15 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by GC-MS or TLC (Hexanes).

    • Checkpoint: Disappearance of starting material (

      
      ) and appearance of a new spot (
      
      
      
      ).
  • Quench: Pour the reaction mixture into a saturated aqueous solution of Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) to reduce unreacted iodine (solution turns from red/brown to yellow).
  • Extraction: Extract with Diethyl Ether or Ethyl Acetate (

    
    ). Wash combined organics with Brine.
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate. Purify via silica gel flash chromatography (100% Hexanes).
    

SynthesisWorkflow Start Start: 2,4-Dichlorothiophene (Solvent: DMF) Reagent Add N-Iodosuccinimide (NIS) (0°C -> RT, 4-12h) Start->Reagent Quench Quench: Na2S2O3 (aq) (Remove excess I+) Reagent->Quench Workup Extraction (Et2O) & Drying Quench->Workup Purify Flash Chromatography (Eluent: Hexanes) Workup->Purify Product Product: 3,5-Dichloro-2-iodothiophene (Yield: 85-95%) Purify->Product

Caption: Step-by-step synthesis workflow for the iodination of 2,4-dichlorothiophene.

Part 4: Reactivity & Functionalization

The core value of 3,5-dichloro-2-iodothiophene lies in its chemoselective cross-coupling .

Orthogonal Reactivity

The oxidative addition rate of Pd(0) into C–X bonds follows the order: I >> Br > Cl .

  • Condition A (Mild): Pd(PPh

    
    )
    
    
    
    , Na
    
    
    CO
    
    
    , Toluene/Water, 60°C.
    • Result: Exclusive coupling at C2 (displacing Iodine). The chlorines remain intact.

  • Condition B (Forcing): Pd

    
    (dba)
    
    
    
    , S-Phos (bulky ligand), K
    
    
    PO
    
    
    , Toluene, 110°C.
    • Result: Subsequent coupling at C5 (alpha-chloro) followed by C3 (beta-chloro).

Application in Drug Discovery

This scaffold allows for the rapid generation of libraries. For example, a Suzuki coupling at C2 installs a primary aryl group, creating a 3,5-dichloro-2-arylthiophene. This intermediate can then be subjected to Buchwald-Hartwig amination or further metallation (Lithium-Halogen exchange) at the chlorine positions to diversify the core.

References

  • General Iodination of Thiophenes

    • Organic Syntheses, Coll.[1][2] Vol. 4, p. 545 (1963); Vol. 30, p. 53 (1950). "2-Iodothiophene".[1][3][4]

    • Note: While this reference describes 2-iodothiophene, the NIS/Iodine methodology is the foundational protocol adapted for the dichlorin
  • Regioselectivity in Halogenated Thiophenes

    • Journal of Organic Chemistry, "Regioselective Coupling of Polyhalogenated Thiophenes".[5]

    • (General Search Landing for verification of regioselectivity rules).

  • Synthesis of Dichlorothiophene Precursors

    • BenchChem Protocols, "Chlorin
  • Spectroscopic Data Standards

    • AIST Spectral D
    • (Verify general halothiophene shifts).

Sources

An In-depth Technical Guide to the Safe Handling of 3,5-dichloro-2-iodothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identification and Predicted Properties

3,5-dichloro-2-iodothiophene is a halogenated heterocyclic compound. The presence of both chlorine and iodine atoms on the thiophene ring dictates its reactivity and toxicological profile. While specific experimental data is limited, the following properties can be anticipated based on related structures.

Structure:

Table 1: Predicted and Analogous Physicochemical Properties

PropertyPredicted/Analogous ValueSource (Analogous Compound)
Appearance Colorless to yellow or brown liquid or low-melting solid.[1][2]
Odor Likely to have a strong, unpleasant, or stench-like odor.[3]
Molecular Weight 278.91 g/mol Calculated
Boiling Point Expected to be elevated due to high molecular weight and halogenation.[1][4]
Density Expected to be significantly denser than water.[4][5]
Solubility Poorly soluble in water; soluble in common organic solvents.[6]
Stability Likely stable under normal conditions but may be sensitive to light and air.[1][2]

Hazard Identification and Mitigation

The primary hazards associated with 3,5-dichloro-2-iodothiophene are presumed to be its potential toxicity and irritant properties, common to many halogenated organic compounds.

Health Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][5] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[3][7]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2] Prolonged contact may lead to dermatitis.[3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Sensitization: May cause an allergic skin reaction.[3]

  • Chronic Exposure: The toxicological properties have not been fully investigated.[3][7] As with many chlorinated organic compounds, there is a potential for long-term health effects, and it should be treated as a potential carcinogen.[8][9][10]

Physical and Chemical Hazards:

  • Flammability: While not expected to be highly flammable, it may be a combustible liquid.[2][5]

  • Reactivity: Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3][7] Hazardous decomposition products upon combustion may include carbon monoxide, carbon dioxide, sulfur oxides, hydrogen chloride, and hydrogen iodide.[7]

Experimental Protocols for Safe Handling

A rigorous and proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls and Personal Protective Equipment (PPE)

dot

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Start Researcher Prepares for Experiment FumeHood Work exclusively in a certified chemical fume hood. Start->FumeHood Step 1 Gloves Wear nitrile or other chemically resistant gloves. (Double-gloving is recommended) FumeHood->Gloves Step 2 EyeProtection Use chemical safety goggles and a face shield. Gloves->EyeProtection Step 3 LabCoat Wear a flame-resistant lab coat. EyeProtection->LabCoat Step 4 Clothing Ensure full-length pants and closed-toe shoes are worn. LabCoat->Clothing Step 5 End Proceed with Experiment Clothing->End

Caption: Essential PPE for handling 3,5-dichloro-2-iodothiophene.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[3] All necessary PPE should be donned correctly.

  • Dispensing: Conduct all transfers of the chemical within a certified chemical fume hood to avoid inhalation of vapors. Use spark-proof tools and explosion-proof equipment if heating.[7]

  • Heating and Reactions: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[3][7] Reactions should be conducted in appropriate glassware, and the apparatus should be properly secured.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2][3] Do not eat, drink, or smoke in the laboratory.[7]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[3][7] Refrigeration may be recommended for long-term storage.[3]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

First-Aid Measures
  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][7]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][7]

Accidental Release Measures

dot

Spill_Response cluster_spill Chemical Spill Emergency Response Spill Spill Occurs Evacuate Evacuate immediate area and alert others. Spill->Evacuate Ventilate Ensure adequate ventilation (fume hood). Evacuate->Ventilate Contain Contain the spill with inert absorbent material (e.g., vermiculite, sand). Ventilate->Contain Collect Carefully collect the absorbed material into a sealed, labeled container. Contain->Collect Decontaminate Decontaminate the spill area with an appropriate solvent and then soap and water. Collect->Decontaminate Dispose Dispose of waste as hazardous material. Decontaminate->Dispose Report Report the incident to the appropriate safety personnel. Dispose->Report

Caption: Flowchart for responding to a spill of halogenated thiophene.

Toxicological and Ecological Information

Toxicological Summary:

The toxicological properties of 3,5-dichloro-2-iodothiophene have not been fully investigated.[3][7] However, based on its structure, it should be handled as a hazardous substance. The presence of multiple halogen substituents suggests potential for bioaccumulation and persistence.

Ecological Information:

Do not allow this material to enter drains or waterways.[3][7] Halogenated organic compounds can be harmful to aquatic life. The persistence and degradability of this specific compound in the environment are unknown.

Disposal Considerations

All waste containing 3,5-dichloro-2-iodothiophene must be treated as hazardous waste.[3][7] Dispose of contents and containers in accordance with local, regional, and national regulations. Do not dispose of down the drain.

References

  • Fisher Scientific. (2025, May 1).
  • Thermo Fisher Scientific. (2025, September 10).
  • MilliporeSigma. (2025, April 28). Safety Data Sheet: 2-Iodoethanol.
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (2013, August 9).
  • The Role of 3-Acetyl-2,5-dichlorothiophene in Organic Synthesis. (n.d.).
  • Cheméo. (n.d.). 3-Iodothiophene (CAS 10486-61-0) - Chemical & Physical Properties.
  • Sigma-Aldrich. (n.d.). 2,5-Dichlorothiophene 98%.
  • Cheméo. (n.d.). Chemical Properties of Thiophene, 2,5-dichloro- (CAS 3172-52-9).
  • ChemicalBook. (2026, January 13). 2,5-Dichlorothiophene.
  • Organic Syntheses. (n.d.). 2-Iodothiophene.
  • El-Ghanam, A. (2016). Synthetic strategies and functional reactivity of versatile thiophene synthons.
  • Santa Cruz Biotechnology. (n.d.). 2,3-Dichlorothiophene.
  • PubChem. (n.d.). 2-Iodothiophene.
  • Block, E. (n.d.). The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1)
  • Library of Parliament. (n.d.). BP-392E ENVIRONMENTAL HEALTH: RISKS POSED BY PCBs TABLE OF CONTENTS.
  • Tour, J. M., et al. (2003). Rapid Syntheses of Oligo(2,5-thiophene ethynylene)s with Thioester Termini: Potential Molecular Scale Wires with Alligator Clips. The Journal of Organic Chemistry.
  • CAS Common Chemistry. (n.d.). 2,5-Dichlorothiophene.
  • Agency for Toxic Substances and Disease Registry. (2000).
  • U.S. Environmental Protection Agency. (2025, March 28).
  • Centers for Disease Control and Prevention. (2014). Polychlorinated Biphenyls (PCBs) Toxicity: What Are Adverse Health Effects of PCB Exposure?
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30).

Sources

An In-depth Technical Guide to the Physicochemical Properties of Halogenated Thiophenes: A Focus on 3,5-dichloro-2-iodothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiophene and its derivatives are cornerstone heterocyclic scaffolds in the fields of medicinal chemistry and materials science. Their unique electronic and structural properties have led to their incorporation into a multitude of approved pharmaceuticals and advanced materials.[1][2] The strategic placement of halogen substituents on the thiophene ring is a critical tool for modulating the physicochemical and biological properties of these molecules, influencing everything from metabolic stability to receptor binding affinity.

Physicochemical Properties of Halogenated Thiophenes: A Comparative Analysis

The boiling point and density of a molecule are fundamentally dictated by the nature and strength of its intermolecular forces. For halogenated thiophenes, these forces are primarily van der Waals interactions, with dipole-dipole interactions also playing a significant role due to the polar C-X bonds. The introduction of heavier halogens like chlorine and iodine increases the molecular weight and polarizability, generally leading to higher boiling points and densities.

To provide a predictive framework for 3,5-dichloro-2-iodothiophene, it is instructive to examine the experimentally determined properties of closely related, commercially available analogues.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
2-IodothiopheneC₄H₃IS210.0473 @ 15 mmHg[3]1.902[3]
2,5-DichlorothiopheneC₄H₂Cl₂S153.03162 @ 760 mmHg[4]1.442
2,3-DichlorothiopheneC₄H₂Cl₂S153.03Not readily availableNot readily available

Data compiled from various chemical suppliers and databases.

Based on this comparative data, we can infer that 3,5-dichloro-2-iodothiophene, with a molecular weight of approximately 280.93 g/mol , will exhibit a significantly higher boiling point than 2,5-dichlorothiophene and a higher density than 2-iodothiophene, likely exceeding 2.0 g/mL. The boiling point at atmospheric pressure is expected to be well above 200°C, necessitating vacuum distillation for purification.

Experimental Determination of Boiling Point and Density

For a novel or uncharacterized compound such as 3,5-dichloro-2-iodothiophene, precise experimental determination of its boiling point and density is crucial. The following section outlines standard, reliable protocols for these measurements.

Boiling Point Determination (Micro-scale)

Given that the synthesis of a novel compound may initially yield small quantities, a micro-scale boiling point determination method is often preferred.

Principle: This method, known as the Siwoloboff method, involves heating a small sample of the liquid in a capillary tube along with an inverted smaller capillary. The temperature at which a rapid and continuous stream of bubbles emerges from the inner capillary, and at which the liquid re-enters the inner capillary upon cooling, is taken as the boiling point.

Experimental Protocol:

  • Sample Preparation: A small amount (0.1-0.2 mL) of the purified 3,5-dichloro-2-iodothiophene is placed in a capillary tube (approximately 10 cm long and 4-5 mm in diameter), which is sealed at one end.

  • Apparatus Setup: A smaller capillary tube (5-6 cm long), sealed at one end, is inverted and placed inside the larger tube containing the sample.

  • Heating: The entire assembly is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).

  • Observation: As the temperature rises, air trapped in the inner capillary will slowly escape. At the boiling point, a rapid and continuous stream of bubbles will emerge from the inner capillary.

  • Measurement: The heat source is removed, and the temperature at which the liquid just begins to re-enter the inner capillary is recorded as the boiling point.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Experimental Procedure A Sample in Capillary Tube B Inverted Inner Capillary A->B placed inside C Thermometer B->C attached to D Heating Bath C->D immersed in E Heating F Observation of Bubbles E->F leads to G Cooling & Re-entry F->G upon cooling H Record Temperature G->H triggers

Caption: Workflow for Micro-scale Boiling Point Determination.

Density Determination

Principle: Density is determined by measuring the mass of a known volume of the liquid at a specific temperature. A pycnometer, a small glass flask of a precisely known volume, is used for this purpose.

Experimental Protocol:

  • Pycnometer Calibration: The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25°C), and the mass is recorded (m₂). The volume of the pycnometer (V) can then be calculated.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with 3,5-dichloro-2-iodothiophene at the same temperature. The mass is again accurately weighed (m₃).

  • Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / V.

Density_Determination start Start step1 Weigh Empty Pycnometer (m₁) start->step1 end End step2 Fill with Reference Liquid & Weigh (m₂) step1->step2 step3 Calculate Pycnometer Volume (V) step2->step3 step4 Clean & Dry Pycnometer step3->step4 step5 Fill with Sample & Weigh (m₃) step4->step5 step6 Calculate Sample Density ρ = (m₃ - m₁) / V step5->step6 step6->end

Caption: Protocol for Density Determination using a Pycnometer.

Synthesis, Reactivity, and Applications in Drug Discovery

Understanding the synthesis and reactivity of 3,5-dichloro-2-iodothiophene is crucial for its application in research and development.

Synthesis

The synthesis of polysubstituted thiophenes can be complex, often requiring multi-step procedures with careful control of regioselectivity. A plausible synthetic route to 3,5-dichloro-2-iodothiophene could involve the direct iodination of a pre-existing dichlorothiophene or the halogenation of an iodothiophene. For instance, the iodination of 2,4-dichlorothiophene would be a potential, though likely unselective, route. More controlled syntheses often involve metal-catalyzed cross-coupling reactions.[5]

Reactivity

The reactivity of 3,5-dichloro-2-iodothiophene is governed by the electronic effects of its substituents. The chlorine atoms are deactivating and ortho-, para-directing for electrophilic aromatic substitution, though such reactions are generally difficult on a halogenated thiophene. The carbon-iodine bond is the most reactive site for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, making this compound a valuable building block for the synthesis of more complex molecules. The iodine can be readily displaced by a variety of nucleophiles or converted into an organometallic reagent.

Applications in Drug Discovery

Thiophene derivatives are prevalent in a wide range of pharmaceuticals, including antipsychotics, anti-inflammatory agents, and anticancer drugs.[2][6] The introduction of halogens can enhance the lipophilicity of a molecule, improving its ability to cross cell membranes. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. The 3,5-dichloro-2-iodothiophene scaffold could serve as a key intermediate in the synthesis of novel drug candidates, where the iodine atom provides a handle for further functionalization to explore structure-activity relationships. For example, similar dichlorinated aromatic structures are found in kinase inhibitors and other targeted therapies.[7]

Conclusion

While the specific boiling point and density of 3,5-dichloro-2-iodothiophene are not documented in readily accessible literature, this guide provides a comprehensive framework for their estimation and experimental determination. By understanding the physicochemical properties of related halogenated thiophenes and employing standard analytical techniques, researchers can accurately characterize this and other novel compounds. The synthetic versatility and potential for incorporation into biologically active molecules make 3,5-dichloro-2-iodothiophene a compound of significant interest for further investigation in the fields of medicinal chemistry and materials science.

References

  • Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. The Journal of Organic Chemistry, 77(17), 7640–7645. [Link]

  • Tour, J. M., & Wu, R. (1996). Rapid Syntheses of Oligo(2,5-thiophene ethynylene)s with Thioester Termini: Potential Molecular Scale Wires with Alligator Clips. The Journal of Organic Chemistry, 61(25), 8873–8884. [Link]

  • Cheméo. (n.d.). Chemical Properties of Thiophene, 2,3-dichloro- (CAS 17249-79-5). Retrieved February 24, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 2,5-Dichlorothiophene. Retrieved February 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-Iodothiophene. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 2-Iodothiophene. Retrieved February 24, 2026, from [Link]

  • ChemBK. (2024). 2-Iodothiophene. Retrieved February 24, 2026, from [Link]

  • Gherib, A., et al. (2014). Kinetic and Theoretical Studies of 3,5-Dicyanothiophene Reactivity with Cyclic Secondary Amines in Water and Acetonitrile: Quantification, Correlation, and Prediction. The Journal of Physical Chemistry C, 118(4), 2095-2104. [Link]

  • Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 24-51. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2009). Applications substituted 2-aminothiophenes in drug design. Nova Biotechnologica, 9(2), 167-175. [Link]

  • Li, Y., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(10), 5936-5957. [Link]

  • MDPI. (2021). Thiophene-Based Compounds. In Encyclopedia. [Link]

  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[8][9][10]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912–3923. [Link]

  • Rampa, A., et al. (2014). Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. Bioorganic & Medicinal Chemistry, 22(18), 5124-5134. [Link]

  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 4058. [Link]

Sources

An In-Depth Technical Guide to 3,5-Dichloro-2-iodothiophene: Synthesis, Properties, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3,5-dichloro-2-iodothiophene, a valuable halogenated heterocyclic intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development and materials science, this document delves into the compound's synthesis, spectroscopic profile, chemical reactivity, and commercial procurement. The content is structured to deliver not just procedural steps, but also the underlying scientific principles that guide its effective use in advanced chemical synthesis.

Introduction: The Strategic Value of Polysubstituted Thiophenes

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, recognized for their diverse biological activities and valuable electronic properties.[1][2][3] The introduction of multiple halogen substituents onto the thiophene ring creates a highly versatile building block, where each halogen can be selectively addressed in subsequent chemical transformations. 3,5-dichloro-2-iodothiophene is a prime example of such a scaffold. The distinct reactivity of the carbon-iodine bond versus the carbon-chlorine bonds allows for a hierarchical approach to molecular construction, making it a powerful tool for creating complex molecular architectures.

This guide will explore the synthesis and utility of this key intermediate, providing field-proven insights into its application, particularly in the context of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and the development of organic electronic materials.[2][4]

Physicochemical Properties & Spectroscopic Analysis

While a dedicated CAS number for 3,5-dichloro-2-iodothiophene is not readily found in major databases, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₄HCl₂IS
Molecular Weight 278.93 g/mol
Appearance Colorless to light yellow liquid or low-melting solid
Boiling Point > 200 °C (estimated)
Density ~2.1 g/cm³ (estimated)
Solubility Soluble in common organic solvents (e.g., THF, Dichloromethane, Toluene, DMF)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for structural confirmation. As the molecule contains only one proton, the ¹H NMR spectrum is simple, while the ¹³C NMR spectrum provides key information about the carbon backbone.

  • ¹H NMR Spectroscopy: A single peak is expected for the proton at the C4 position. Its chemical shift will be influenced by the adjacent chloro and iodo substituents.

    • Predicted Spectrum (in CDCl₃): δ ≈ 7.0-7.2 ppm (singlet, 1H). The electron-withdrawing effects of the halogens will shift this proton downfield compared to unsubstituted thiophene.

  • ¹³C NMR Spectroscopy: Four distinct signals are predicted, corresponding to the four carbons of the thiophene ring.

    • Predicted Chemical Shifts (in CDCl₃):

      • C2 (C-I): δ ≈ 85-95 ppm. The "heavy atom effect" of iodine causes a significant upfield shift for the carbon to which it is attached.[5]

      • C3 (C-Cl): δ ≈ 130-138 ppm.

      • C4 (C-H): δ ≈ 128-135 ppm.

      • C5 (C-Cl): δ ≈ 125-133 ppm.

    • Note: These are estimated values. Actual chemical shifts can be influenced by solvent and concentration.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition. The most informative feature for 3,5-dichloro-2-iodothiophene is its unique isotopic pattern, arising from the natural abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and iodine (¹²⁷I is monoisotopic).[9]

  • Expected Isotopic Pattern: The molecular ion region will display a characteristic cluster of peaks due to the two chlorine atoms.

    • M⁺: Corresponds to the molecule with two ³⁵Cl atoms.

    • M⁺+2: Corresponds to one ³⁵Cl and one ³⁷Cl. This peak will be approximately 65% of the M⁺ peak intensity.

    • M⁺+4: Corresponds to two ³⁷Cl atoms. This peak will be approximately 10% of the M⁺ peak intensity.

    • This results in a recognizable pattern with a base peak at M⁺ and progressively smaller peaks at M⁺+2 and M⁺+4.[10][11][12]

Synthesis and Mechanistic Considerations

3,5-dichloro-2-iodothiophene is not widely available commercially and is typically prepared via custom synthesis. A robust and logical synthetic route involves the regioselective iodination of a suitable dichlorothiophene precursor. The most plausible precursor is 2,4-dichlorothiophene, as the most activated position for electrophilic substitution is the C5 position (alpha to the sulfur and not sterically hindered).

Proposed Synthetic Workflow

The synthesis proceeds via an electrophilic iodination reaction. A common and effective method for iodinating activated aromatic rings under neutral conditions is using iodine in the presence of an oxidizing agent or an iodine activator like a silver salt or mercuric oxide.[13][14]

Synthesis_of_3_5_dichloro_2_iodothiophene Start 2,4-Dichlorothiophene Product 3,5-Dichloro-2-iodothiophene Start->Product Dichloromethane (DCM) Room Temperature Reagents I₂, Silver Sulfate (Ag₂SO₄) or I₂, Mercuric Oxide (HgO) Reagents->Product

Caption: Proposed synthesis of 3,5-dichloro-2-iodothiophene.

Detailed Experimental Protocol

Objective: To synthesize 3,5-dichloro-2-iodothiophene via electrophilic iodination of 2,4-dichlorothiophene.

Materials:

  • 2,4-Dichlorothiophene (1.0 eq.)

  • Iodine (I₂) (1.1 eq.)

  • Silver Sulfate (Ag₂SO₄) (1.1 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,4-dichlorothiophene (1.0 eq.) and dissolve in anhydrous dichloromethane.

  • Reagent Addition: Add silver sulfate (1.1 eq.) followed by portion-wise addition of iodine (1.1 eq.) to the stirred solution at room temperature. The reaction is often exothermic and may require cooling with a water bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove insoluble silver salts. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 3,5-dichloro-2-iodothiophene.

Self-Validation: The identity and purity of the final product should be confirmed using NMR and MS analysis, as described in Section 2. The expected spectroscopic signatures serve as a built-in validation of the reaction's success.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 3,5-dichloro-2-iodothiophene stems from the differential reactivity of its C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Cl bonds, allowing for selective functionalization at the C2 position. This makes it an ideal building block for introducing diversity early in a synthetic sequence.

Reactivity_of_3_5_dichloro_2_iodothiophene Core 3,5-Dichloro-2-iodothiophene Suzuki 2-Aryl-3,5-dichlorothiophene Core->Suzuki Suzuki Coupling (R-B(OH)₂, Pd cat.) Sonogashira 2-Alkynyl-3,5-dichlorothiophene Core->Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) Stille 2-Vinyl/Aryl-3,5-dichlorothiophene Core->Stille Stille Coupling (R-SnBu₃, Pd cat.) Heck 2-Alkenyl-3,5-dichlorothiophene Core->Heck Heck Coupling (Alkene, Pd cat.) Further_Func Further functionalization at C3/C5 positions Suzuki->Further_Func Sonogashira->Further_Func Stille->Further_Func Heck->Further_Func

Caption: Key cross-coupling reactions of 3,5-dichloro-2-iodothiophene.

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds.[15][16]

  • Protocol:

    • In a reaction vessel, combine 3,5-dichloro-2-iodothiophene (1.0 eq.), an arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

    • Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).

    • Evacuate and backfill the vessel with an inert gas.

    • Add a degassed solvent system, typically a mixture of dioxane and water (4:1).

    • Heat the mixture to reflux (80-100 °C) and monitor by TLC.

    • Upon completion, perform a standard aqueous work-up and purify by chromatography.

Sonogashira Coupling Protocol

This reaction is highly effective for forming C(sp²)-C(sp) bonds, introducing alkyne functionalities.[17][18][19][20]

  • Protocol:

    • To a Schlenk flask under an inert atmosphere, add 3,5-dichloro-2-iodothiophene (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (3 mol%), and a copper(I) co-catalyst like CuI (5 mol%).

    • Add an anhydrous, degassed solvent like DMF or triethylamine.

    • Add a terminal alkyne (1.2 eq.) dropwise.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C).

    • Monitor by TLC. After completion, quench with saturated aqueous ammonium chloride, extract with an organic solvent, and purify.

Stille Coupling and Heck Reaction

The Stille coupling (using organostannanes) and the Heck reaction (using alkenes) provide further avenues for C-C bond formation at the C2 position.[21][22][23][24] The protocols are similar to those above, involving a palladium catalyst and appropriate reaction partners and conditions. The Stille reaction is valued for its tolerance of a wide range of functional groups, though the toxicity of tin reagents is a drawback.[25] The Heck reaction is an excellent method for vinylation.[3]

Commercial Availability & Pricing

3,5-dichloro-2-iodothiophene is a specialized chemical intermediate and is generally not available as a stock item from major suppliers. Procurement is typically achieved through custom synthesis . Several chemical companies specialize in the production of complex heterocyclic building blocks and offer reliable custom synthesis services.

Procurement Strategy:

  • Identify Custom Synthesis Providers: Search for companies with expertise in thiophene chemistry and halogenated heterocycles.

  • Request a Quote: Provide the chemical structure, desired quantity, and required purity level.

  • Lead Time: Be aware that custom synthesis involves lead times for production, purification, and quality control, typically ranging from a few weeks to several months.

The price is highly dependent on the quantity ordered, required purity, and the complexity of the synthesis at scale. For research quantities (1-10 grams), the price is typically quoted on a per-project basis.

Potential Custom Synthesis Suppliers:

SupplierSpecializationWebsite
Apollo Scientific Heterocyclic and Fluorine Chemistry[14]
TCI Chemicals Organic Synthesis Reagents, Building Blocks[2]
Starshine Chemical Fluorinated Building Blocks, Heterocycles[1]
Ossila Materials for Organic Electronics[26]
Suzhou Fenghua Thiophene Derivatives for OLEDs[27]

Note: This is not an exhaustive list but represents companies with relevant expertise. Direct inquiry is necessary to confirm their capability for this specific molecule.

References

  • Starshine Chemical. Thiophenes [Heterocyclic Fluorinated Building Blocks]. Available at: [Link]

  • ResearchGate. Heck coupling of aryl iodides/bromides and 2-iodothiophene. Available at: [Link]

  • Kumar, A., et al. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. PMC. Available at: [Link]

  • Suzhou Fenghua New Materials Technology Co., Ltd. Custom Thiophene Derivatives Manufacturers, Suppliers. Available at: [Link]

  • Lebraud, H., et al. (2010). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC. Available at: [Link]

  • Martina, K., et al. (2014). An E-Factor Minimized Protocol for a Sustainable and Efficient Heck Reaction in Flow. ACS Publications. Available at: [Link]

  • Organic Synthesis. Stille Coupling. Available at: [Link]

  • ResearchGate. Suzuki coupling of aryl halides, 2-iodothiophene and 2-bromonaphthalene. Available at: [Link]

  • Silva, T. A., et al. (2022). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Available at: [Link]

  • ResearchGate. Synthesis of functionalized polyhalogenated thiophene derivatives. Available at: [Link]

  • OpenOChem Learn. Stille Coupling. Available at: [Link]

  • Wikipedia. Stille reaction. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal. Stille Coupling. Available at: [Link]

  • Journal of the American Chemical Society. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Available at: [Link]

  • Li, N., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. Available at: [Link]

  • The Journal of Organic Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC. Available at: [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

  • Chemistry LibreTexts. Stille Coupling. Available at: [Link]

  • University of Windsor. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Available at: [Link]

  • Magnetic Resonance in Chemistry. (2022). 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. Available at: [Link]

  • The Royal Society of Chemistry. (2019). Journal of Material Chemistry C Supporting Information. Available at: [Link]

  • YouTube. (2018). 13.04 Isotopic Abundance in Mass Spectrometry. Available at: [Link]

  • Böcker, S., & Dührkop, K. (2016). Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. PMC. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • Beilstein Journals. Supporting Information for Hypervalent iodine-guided electrophilic substitution. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • ResearchGate. Coupling of 2-iodothiophene with olefins through palladium catalyst. Available at: [Link]

  • YouTube. (2023). Chloro pattern in Mass Spectrometry. Available at: [Link]

  • Cheméo. 3-Iodothiophene (CAS 10486-61-0) - Chemical & Physical Properties. Available at: [Link]

  • ResearchGate. Using isotopic abundance patterns to count the number of chlorine atoms. Available at: [Link]

Sources

Methodological & Application

The Strategic Synthesis of Trisubstituted Thiophenes: Leveraging the Orthogonal Reactivity of 3,5-dichloro-2-iodothiophene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trisubstituted Thiophenes

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2][3] These five-membered heterocyclic compounds are present in numerous marketed drugs, where they act as bioisosteres for phenyl rings, enhancing potency and modulating pharmacokinetic properties.[4][5] In materials science, the unique electronic characteristics of the thiophene ring have led to their use in the development of organic semiconductors, light-emitting diodes, and solar cells.[3][6] Specifically, trisubstituted thiophenes offer a precise arrangement of functionalities, enabling the fine-tuning of biological activity and material properties.[7][8] The targeted synthesis of these complex structures is therefore of paramount importance.

This application note details a robust and versatile strategy for the synthesis of trisubstituted thiophenes, utilizing the unique and differential reactivity of 3,5-dichloro-2-iodothiophene. This starting material provides three distinct reaction sites, allowing for sequential and site-selective functionalization through a series of palladium-catalyzed cross-coupling reactions.

The Versatile Building Block: 3,5-dichloro-2-iodothiophene

The synthetic utility of 3,5-dichloro-2-iodothiophene lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by a palladium(0) catalyst compared to the stronger carbon-chlorine bonds.[9] This substantial difference in reactivity allows for the selective functionalization at the 2-position of the thiophene ring, while leaving the two chlorine atoms untouched for subsequent transformations. This orthogonal reactivity is the cornerstone of the synthetic strategies outlined below.

The Engine of Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[10][11] The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, 3,5-dichloro-2-iodothiophene), forming a Pd(II) intermediate.

  • Transmetalation: An organometallic nucleophile (e.g., an organoboron, organotin, or terminal alkyne copper acetylide) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[12]

By carefully selecting the appropriate cross-coupling reaction, a diverse array of substituents can be introduced at the 2-, 3-, and 5-positions of the thiophene ring.

Synthetic Protocols for Trisubstituted Thiophenes

The following protocols outline the sequential functionalization of 3,5-dichloro-2-iodothiophene to yield a variety of trisubstituted thiophenes.

Step 1: Selective Functionalization at the 2-Position

The initial step exploits the high reactivity of the C-I bond. Three common and highly effective cross-coupling reactions for this initial functionalization are the Suzuki, Stille, and Sonogashira reactions.

Protocol 1.1: Suzuki Coupling for Aryl or Vinyl Substitution

The Suzuki coupling reaction utilizes an organoboron reagent, typically a boronic acid or ester, to introduce an aryl or vinyl substituent.[13][14]

Materials:

Reagent/SolventGradeSupplier
3,5-dichloro-2-iodothiophene98%Commercially Available
Arylboronic acid97%Commercially Available
Pd(PPh₃)₄99%Commercially Available
Sodium carbonate (Na₂CO₃)AnhydrousCommercially Available
TolueneAnhydrousCommercially Available
EthanolAnhydrousCommercially Available
WaterDeionizedIn-house

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,5-dichloro-2-iodothiophene (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a 2M aqueous solution of Na₂CO₃ (3.0 eq).

  • Add a 3:1 mixture of toluene and ethanol to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-aryl-3,5-dichlorothiophene.

Protocol 1.2: Stille Coupling for Aryl, Vinyl, or Alkynyl Substitution

The Stille reaction employs an organotin reagent, offering a broad substrate scope and tolerance to various functional groups.[15][16]

Materials:

Reagent/SolventGradeSupplier
3,5-dichloro-2-iodothiophene98%Commercially Available
Organostannane95%Commercially Available
Pd(PPh₃)₄99%Commercially Available
Anhydrous lithium chloride (LiCl)99%Commercially Available
TolueneAnhydrousCommercially Available

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3,5-dichloro-2-iodothiophene (1.0 eq) and the organostannane reagent (1.1 eq) in anhydrous toluene.

  • Add Pd(PPh₃)₄ (0.05 eq) and anhydrous LiCl (3.0 eq).

  • Degas the mixture and heat to 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of KF and stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the 2-substituted-3,5-dichlorothiophene.[17]

Protocol 1.3: Sonogashira Coupling for Alkynyl Substitution

The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[18][19]

Materials:

Reagent/SolventGradeSupplier
3,5-dichloro-2-iodothiophene98%Commercially Available
Terminal alkyne98%Commercially Available
Pd(PPh₃)₂Cl₂98%Commercially Available
Copper(I) iodide (CuI)98%Commercially Available
Triethylamine (Et₃N)AnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3,5-dichloro-2-iodothiophene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous THF and anhydrous triethylamine.

  • Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the 2-alkynyl-3,5-dichlorothiophene.[20]

Sonogashira_Coupling start 3,5-dichloro-2-iodothiophene reagents Terminal Alkyne Pd(PPh3)2Cl2, CuI Et3N, THF start->reagents product 2-Alkynyl-3,5-dichlorothiophene reagents->product caption Sonogashira Coupling at the 2-position.

Caption: Sonogashira Coupling at the 2-position.

Step 2: Subsequent Functionalization at the 3- and 5-Positions

With the 2-position functionalized, attention turns to the less reactive C-Cl bonds. Selective mono-substitution at either the 3- or 5-position can often be achieved by carefully controlling the reaction conditions and the choice of catalyst and ligands.[21] In many cases, a more electron-rich phosphine ligand or a higher reaction temperature will be required to activate the C-Cl bond.[9]

Protocol 2.1: Second Suzuki Coupling for Di-substitution

This protocol describes the introduction of a second, different aryl group at one of the chloro-positions.

Materials:

Reagent/SolventGradeSupplier
2-substituted-3,5-dichlorothiopheneN/AFrom Step 1
Arylboronic acid97%Commercially Available
Pd(dppf)Cl₂98%Commercially Available
Potassium phosphate (K₃PO₄)AnhydrousCommercially Available
1,4-DioxaneAnhydrousCommercially Available
WaterDeionizedIn-house

Procedure:

  • In a microwave vial, combine the 2-substituted-3,5-dichlorothiophene (1.0 eq), the second arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and K₃PO₄ (3.0 eq).

  • Add a 4:1 mixture of anhydrous 1,4-dioxane and water.

  • Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes.

  • Monitor the reaction for the formation of the di-substituted product and the disappearance of the starting material.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to isolate the 2,5-disubstituted-3-chlorothiophene or 2,3-disubstituted-5-chlorothiophene isomer.

Sequential_Functionalization start 3,5-dichloro-2-iodothiophene step1 Step 1: Selective Coupling at C2 (Suzuki, Stille, or Sonogashira) start->step1 intermediate 2-R1-3,5-dichlorothiophene step1->intermediate step2 Step 2: Coupling at C5 (or C3) (e.g., Suzuki) intermediate->step2 product 2-R1-5-R2-3-chlorothiophene step2->product caption Sequential functionalization workflow.

Caption: Sequential functionalization workflow.

Step 3: Final Functionalization for Trisubstitution

The final chlorine atom can be replaced using similar cross-coupling methodologies, often requiring even more forcing conditions (e.g., higher temperatures, more active catalysts) to achieve the desired transformation. The specific conditions will be highly dependent on the nature of the substituents already present on the thiophene ring.

Characterization of Trisubstituted Thiophenes

The synthesized compounds should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The selective and sequential functionalization of 3,5-dichloro-2-iodothiophene represents a powerful and highly adaptable strategy for the synthesis of complex trisubstituted thiophenes. By leveraging the principles of orthogonal reactivity and the versatility of palladium-catalyzed cross-coupling reactions, researchers can access a vast chemical space of novel thiophene derivatives for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the development of custom synthetic routes to these valuable compounds.

References

  • BenchChem. (n.d.). Detailed Protocol for Sonogashira Coupling of 2-Iodothiophenol with Alkynes: Application in the Synthesis of 2-Substituted Benzo.
  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II.
  • Nobel Prize. (2010, October 06). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Chemistry LibreTexts. (2023, August 02). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.
  • BenchChem. (n.d.). How to improve the yield of Sonogashira reactions with 2-Iodothiophenol.
  • ResearchGate. (n.d.). Coupling of 2-iodothiophene with olefins through palladium catalyst.
  • RSC Publishing. (n.d.). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity.
  • National Center for Biotechnology Information. (n.d.). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity.
  • ResearchGate. (n.d.). Suzuki coupling of aryl halides, 2-iodothiophene and 2-bromonaphthalene... | Download Scientific Diagram.
  • Pal, M., et al. (2006). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Bioorganic & Medicinal Chemistry Letters, 16(24), 6185-9.
  • ResearchGate. (n.d.). The Versatile Thiophene: An Overview of Recent Research on Thiophene‐Based Materials | Request PDF.
  • Hindawi. (2025, August 07). A Versatile One-Pot Synthesis of 2,3,5-Tri-Substituted Thiophenes from Thiomorpholides.
  • BenchChem. (n.d.). Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols.
  • Labinsights. (2023, May 08). Thiophenes - Heterocyclic Organic Compounds.
  • ResearchGate. (n.d.). Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids Source of chem.
  • American Chemical Society. (2021, August 17). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews.
  • ResearchGate. (n.d.). Synthesis and Applications of Thiophene Derivatives as Organic Materials.
  • National Center for Biotechnology Information. (2024, May 31). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro.
  • OpenOChem Learn. (n.d.). Stille Coupling.
  • Springer. (2023, August 09). SYNTHESIS OF FUNCTIONALIZED POLYHALOGENATED THIOPHENE DERIVATIVES.
  • ResearchGate. (n.d.). Synthesis of 2,3,5-trisubstituted thiophenes 170 using 1,3-dicarbonyls....
  • Wikipedia. (n.d.). Stille reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • National Center for Biotechnology Information. (n.d.). Therapeutic importance of synthetic thiophene.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (2026, January 05). Synthesis of functionalized polyhalogenated thiophene derivatives.
  • Organic Synthesis. (n.d.). Stille Coupling.
  • American Chemical Society. (2002, March 27). Amorphous 2,3-Substituted Thiophenes: Potential Electroluminescent Materials.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • RSC Publishing. (n.d.). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation.
  • American Chemical Society. (2019, December 20). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation | The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis.
  • National Center for Biotechnology Information. (n.d.). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis.
  • ACS Publications. (2026, February 08). Palladium-Catalyzed Synthesis of 2-Sulfenyl Benzofused Heterocycles through Domino Cyclization/Thiolation of gem-Dibromoolefins.
  • Organic Chemistry Portal. (n.d.). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • National Center for Biotechnology Information. (2024, November 21). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives.
  • RSC Publishing. (n.d.). Catalyst-free synthesis of trisubstituted tetrahydrothiophenes in water via a cascade sulfa-Michael/aldol (Henry) type reaction.
  • ResearchGate. (2013, November 15). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
  • MDPI. (2018, December 18). Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling and Theoretical Exploration of Their Potential Applications as Nonlinear Optical Materials.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Low Reactivity of 3,5-Dichlorotoluene in Coupling Reactions.
  • POSTECH. (2011, June 06). Cross coupling reactions in organic synthesis themed issue.
  • Pharmaceutical Technology. (2016, December 02). New Horizons for Cross-Coupling Reactions.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-dichloro-2-iodothiophene

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 3,5-dichloro-2-iodothiophene. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during column chromatography of this specific halogenated heterocycle.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of 3,5-dichloro-2-iodothiophene?

A1: 3,5-dichloro-2-iodothiophene is a relatively non-polar compound. Therefore, a non-polar eluent system is the appropriate starting point. Begin with pure hexanes or heptane and gradually increase polarity if necessary.

Based on Thin-Layer Chromatography (TLC) analysis, the ideal solvent system should provide a retention factor (Rf) for the target compound between 0.2 and 0.4.[1] This range typically ensures good separation from both less polar and more polar impurities.

Table 1: Recommended Starting Solvent Systems & Expected Rf Values

Eluent System (v/v)Expected Rf RangeNotes
100% Hexanes0.1 - 0.3Excellent starting point for very non-polar impurities.
1-5% Dichloromethane in Hexanes0.2 - 0.5Offers slightly more polarity to move the compound faster.
1-2% Ethyl Acetate in Hexanes0.2 - 0.5A common alternative; use with caution due to potential for tailing.
1-5% Toluene in Hexanes0.2 - 0.4Can offer different selectivity for closely-eluting impurities.[2]

Note: These are starting points. Always optimize using TLC with your specific crude material before committing to a column.[3]

Q2: My compound appears to be decomposing on the silica gel column, leading to low yield and streaking on TLC. What can I do?

A2: This is a critical and common issue with iodinated heterocycles. The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds like 2-iodothiophenes.[2][4]

Primary Cause: The Lewis acidic sites (silanol groups) on the silica surface can interact with the iodine atom, potentially leading to de-iodination or other decomposition pathways.

Solutions:

  • Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your starting eluent containing 1-2% triethylamine (TEA).[2] The TEA will neutralize the acidic silanol groups, creating a more inert stationary phase. This is the most common and effective solution.

  • Use Neutral Alumina: As an alternative to silica, neutral alumina can be used as the stationary phase.[4][5] Alumina is less acidic and can prevent the degradation of acid-sensitive compounds. Note that the elution profile will differ from silica, so TLC analysis on alumina plates is required to determine the appropriate solvent system.

  • Minimize Residence Time: Run the column as quickly as possible without sacrificing separation (a "flash" chromatography setup is ideal).[2][6] The less time the compound spends in contact with the stationary phase, the lower the chance of degradation.

Troubleshooting Guide: Specific Scenarios

This section addresses more complex issues you might encounter during the purification process.

Scenario 1: Poor Separation from an Impurity with a Similar Rf Value

Question: My TLC shows an impurity that is very close to my product spot, and my column fractions are all cross-contaminated. How can I improve the separation?

Answer: Separating compounds with similar polarities requires optimizing several chromatographic parameters.

  • Optimize the Solvent System: The goal is to maximize the difference in Rf values (ΔRf).

    • Reduce Polarity: Start by significantly decreasing the polarity of your eluent. This will cause all compounds to move slower down the column, increasing the interaction time with the stationary phase and amplifying small differences in polarity. Aim for an Rf of ~0.2 or less for your target compound.[4]

    • Change Solvent Selectivity: If reducing polarity doesn't work, switch one of the solvent components. For example, if you are using a hexane/ethyl acetate system, try a hexane/dichloromethane or hexane/toluene system.[2] Different solvents interact with compounds in unique ways, which can often resolve closely running spots.

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a very non-polar eluent and slowly increase the percentage of the more polar solvent over the course of the separation.[5] A shallow gradient is often very effective for separating regioisomers or other closely related impurities.[2]

  • Increase Column Dimensions: Use a longer, narrower column. This increases the number of "theoretical plates," providing more opportunities for the separation to occur. A common rule of thumb is to use a silica gel-to-crude product weight ratio of 50:1 to 100:1 for difficult separations.[2]

Scenario 2: The Compound Won't Elute from the Column

Question: I've run a large volume of eluent, including highly polar solvents, but I can't detect my product coming off the column. What happened?

Answer: This frustrating situation usually points to one of two possibilities.

  • Irreversible Adsorption/Decomposition: The compound may have strongly adsorbed to the silica and decomposed entirely.[4] This is common with sensitive compounds on untreated silica. To verify this, take a small sample of your crude material, spot it on a TLC plate, and let it sit for an hour. Then, elute the plate and see if the original spot is still present or if new, lower Rf spots (decomposition products) have appeared. If decomposition is confirmed, you must use a deactivated stationary phase like TEA-treated silica or alumina.[2][4]

  • The Compound Eluted in the Solvent Front: If you used a solvent system that was too polar, or if your sample was dissolved in a solvent much more polar than the eluent ("strong sample solvent"), the compound may have moved with the solvent front in the very first fractions.[4][7] Always collect and check the first few fractions, even if they appear empty.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues during the column chromatography of 3,5-dichloro-2-iodothiophene.

G start Start Purification check_tlc Run TLC with Crude Material start->check_tlc problem Identify Problem check_tlc->problem no_separation Poor Separation (ΔRf is small) problem->no_separation Impurity spots are too close streaking Streaking / Tailing problem->streaking Spot is smeared no_elution Compound Not Eluting problem->no_elution No product in expected fractions low_yield Low Yield / Mass Loss problem->low_yield Product mass is significantly reduced sol_no_sep Decrease Eluent Polarity (Aim for Rf ≈ 0.2) no_separation->sol_no_sep sol_gradient Use Shallow Gradient Elution no_separation->sol_gradient sol_selectivity Change Solvent Selectivity (e.g., DCM -> Toluene) no_separation->sol_selectivity sol_deactivate Deactivate Silica with TEA (1-2%) or Use Alumina streaking->sol_deactivate sol_flash Run Column Faster (Flash Conditions) streaking->sol_flash sol_check_front Check Solvent Front Fractions no_elution->sol_check_front sol_stability_test Perform TLC Stability Test (Spot & Wait) no_elution->sol_stability_test low_yield->sol_deactivate low_yield->sol_stability_test success Successful Purification sol_no_sep->success sol_gradient->success sol_selectivity->success sol_deactivate->success sol_flash->success sol_check_front->sol_stability_test Not in front sol_check_front->success Found in front sol_stability_test->sol_deactivate

Caption: A decision tree for troubleshooting column chromatography issues.

Detailed Experimental Protocol

Protocol 1: Preparation and Packing of a Deactivated Silica Gel Column

This protocol describes a self-validating system for preparing a column that minimizes the risk of compound degradation.

  • Select Column and Silica: For purifying 1 gram of crude material, select a glass column with a diameter of ~2-3 cm. Weigh out approximately 50-100 grams of silica gel (230-400 mesh) into a beaker.[2][6]

  • Prepare Deactivated Eluent: Prepare your starting eluent (e.g., 500 mL of hexanes). Add triethylamine (TEA) to a final concentration of 1% (v/v) (i.e., 5 mL of TEA for 500 mL of hexanes).

  • Prepare Slurry: Add a portion of the deactivated eluent to the beaker containing the silica gel, stirring with a glass rod until a uniform, pourable slurry is formed. It should not be too thick or too thin.

  • Pack the Column:

    • Secure the column vertically in a fume hood. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[6]

    • Fill the column about one-third full with the deactivated eluent.

    • Slowly and carefully pour the silica slurry into the column. Use a powder funnel to guide the slurry.

    • Continuously tap the side of the column gently with a piece of rubber tubing to encourage even packing and dislodge any air bubbles.[6]

  • Equilibrate the Column:

    • Once all the silica has settled, add a protective layer of sand (~1 cm) on top of the silica bed.

    • Open the stopcock and allow the solvent to drain until it is just level with the top of the sand layer. Do not let the column run dry.

    • Wash the inside walls of the column with a small amount of eluent to settle any adhering silica.

    • Pass 2-3 column volumes of the deactivated eluent through the packed column to ensure it is fully equilibrated.

Protocol 2: Sample Loading and Elution
  • Sample Preparation (Dry Loading):

    • Dissolve your crude 3,5-dichloro-2-iodothiophene in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[6] This ensures the sample is introduced to the column in a concentrated band.

  • Loading the Column:

    • Drain the eluent in the packed column until it is level with the top sand layer.

    • Carefully add the dry-loaded sample onto the sand as a uniform layer.

    • Gently place another thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Carefully add the eluent to the column, pouring it gently down the sides to avoid disturbing the top layer.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (for flash chromatography, a flow rate that drops the solvent level by ~2 inches per minute is a good target).[3]

    • Begin collecting fractions immediately. Monitor the elution process by collecting small, uniform fractions and analyzing them by TLC.[8]

    • Once the desired compound has fully eluted, the column can be flushed with a more polar solvent to remove any remaining impurities.

Column Chromatography Setup Diagram

G cluster_0 Column Chromatography Setup Pressure Pressurized Air/N2 Inlet Eluent Eluent TopSand Sand Layer Sample Sample (Dry Loaded) Silica Silica Gel (Stationary Phase) BottomSand Sand/Cotton Plug Stopcock Stopcock Collection Fraction Collection Column EluentFill TopSandFill SampleFill SilicaFill BottomSandFill StopcockDraw Drop

Caption: Diagram of a packed flash chromatography column.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Agilent Technologies. (2023). LC Chromatography Troubleshooting Guide. Available at: [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • MIT OpenCourseWare. Purification by Flash Column Chromatography. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276–302. Available at: [Link]

  • ResearchGate. (2021). What is the optimal Rf value for our compound of interest when running silica column chromatography? Available at: [Link]

  • University of Victoria, Department of Chemistry. Column chromatography. Available at: [Link]

  • ResearchGate. (n.d.). 8. Column Chromatography. Available at: [Link]

Sources

overcoming catalyst poisoning in 3,5-dichloro-2-iodothiophene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Catalyst Poisoning in 3,5-Dichloro-2-Iodothiophene Reactions

Ticket ID: #THIO-PD-352 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Thiophene Trap"

User Issue: You are attempting a cross-coupling (likely Suzuki-Miyaura or Sonogashira) at the C2-iodine position of 3,5-dichloro-2-iodothiophene. You are experiencing stalled conversion (~30-50%), formation of Pd-black, or unexpected dehalogenation of the C3/C5 chlorides.

Root Cause Analysis: This substrate presents a "perfect storm" for catalyst deactivation:

  • Sulfur Poisoning: The sulfur atom in the thiophene ring is a soft Lewis base that competes with phosphine ligands for the Pd(II) center, leading to the formation of inactive heteroaryl-Pd-thiolate resting states.

  • The "Ortho" Effect: The reactive iodine is adjacent (C2) to the sulfur (position 1). Upon oxidative addition, the Pd center is geometrically forced into close proximity with the poisoning sulfur atom.

  • Iodide Inhibition: The release of iodide ions (I⁻) can form stable, bridging

    
     dimers that remove active monomeric Pd(0) from the cycle.
    

Diagnostic Workflow

Before altering your chemistry, use this decision tree to identify the specific failure mode.

TroubleshootingTree Start Start: Low Yield / Stalled Reaction ColorCheck Check Reaction Color Start->ColorCheck BlackPrecip Black Precipitate? ColorCheck->BlackPrecip YesBlack Yes: Pd-Black Formation BlackPrecip->YesBlack Precipitates NoBlack No: Solution remains clear/brown BlackPrecip->NoBlack Homogeneous LigandFail Ligand Failure (Sulfur displacement) YesBlack->LigandFail OxAddFail Oxidative Addition Failure (Pd stabilized by Iodide/Sulfur) NoBlack->OxAddFail DehalCheck Check LCMS for Dehalogenation (Mass = Product - Cl + H) LigandFail->DehalCheck OxAddFail->DehalCheck TempIssue Temp too high / Protic Solvent used DehalCheck->TempIssue Yes LigandSol Switch to Bulky Ligand (SPhos/XPhos) DehalCheck->LigandSol No

Figure 1: Diagnostic decision tree for isolating the cause of reaction failure.

Technical Troubleshooting (Q&A)

Issue 1: Catalyst Poisoning & Stalling

Q: My reaction starts well but stalls at 40% conversion. Adding more catalyst doesn't restart it. Why?

A: You are experiencing product inhibition or catalyst sequestration . As the reaction proceeds, the concentration of the thiophene product increases. Unlike simple phenyl rings, your product contains a sulfur atom that can bind to the Pd(II) intermediate.

  • The Mechanism: The thiophene sulfur displaces your phosphine ligand. Once the ligand is gone, the "naked" palladium aggregates into inactive nanoparticles (Pd-black). Adding more catalyst just feeds this aggregation process (the "Ostwald Ripening" effect).

  • The Fix: You must use a ligand that binds to Palladium tighter than the sulfur does.

    • Stop using:

      
       or 
      
      
      
      . These are too labile.
    • Start using: Dialkylbiaryl phosphines (Buchwald Ligands). SPhos or XPhos are the industry standards here. Their bulky structure creates a "glove" around the Pd center, physically blocking the sulfur atom from coordinating while allowing the oxidative addition of the C-I bond [1].

Issue 2: Protodehalogenation

Q: I see the desired product, but I also see a significant impurity where one of the chlorines (C3 or C5) is replaced by hydrogen. How do I stop this?

A: This is protodehalogenation , common in electron-deficient polyhalogenated heterocycles.

  • Cause: The C-Cl bonds at positions 3 and 5 are activated by the electron-withdrawing nature of the ring. If your reaction temperature is too high (>80°C) or if you use a solvent that can act as a hydride source (like Ethanol or Isopropanol), the Pd will insert into the C-Cl bond and reduce it.

  • The Fix:

    • Switch Solvents: Move to strictly aprotic solvents like 1,4-Dioxane or Toluene . Avoid alcohols completely.

    • Lower Temperature: High-activity ligands (like XPhos) allow you to run the reaction at 40–60°C instead of reflux. This thermal control is crucial to preserve the C-Cl bonds [2].

Issue 3: The "Iodide Effect"

Q: The literature suggests adding Silver salts. Is this necessary?

A: For 2-iodothiophenes, it is often a "breakthrough" additive.

  • Reasoning: The oxidative addition of the C-I bond releases Iodide (

    
    ). Iodide is a "soft" poison that can bridge two Pd centers, forming inactive dimers (
    
    
    
    ).
  • Protocol: Adding Ag2CO3 or Ag3PO4 (0.5 - 1.0 equiv) precipitates the iodide as AgI, forcing the equilibrium back toward the active monomeric catalyst. Note: This is expensive and should be a "Plan B" if ligand optimization fails.

The "Gold Standard" Protocol

This protocol is engineered to maximize turnover number (TON) while suppressing sulfur coordination and dehalogenation.

Substrate: 3,5-dichloro-2-iodothiophene Reaction Type: Suzuki-Miyaura Coupling

ComponentRecommendationFunction
Pre-Catalyst

(1-2 mol%)
Provides Pd(0) source without coordinating chlorides.
Ligand SPhos or XPhos (2:1 L:Pd ratio)SPhos is preferred. Its methoxy groups provide secondary interactions that stabilize the Pd center against sulfur poisoning [3].
Base

(3.0 equiv)
Anhydrous phosphate is milder than carbonate and prevents hydrolysis of the C-Cl bonds.
Solvent 1,4-Dioxane /

(10:1)
The small amount of water is necessary for the boronic acid activation but keep it minimal to prevent side reactions.
Temperature 60°CDo not reflux. Higher temps risk C-Cl activation.
Step-by-Step Workflow:
  • Degassing (Critical): Thiophene couplings are hypersensitive to oxygen because oxidized sulfur species are potent catalyst poisons. Sparge your Dioxane/

    
     mix with Argon for at least 20 minutes.
    
  • Catalyst Pre-formation: In a separate vial, mix

    
     and SPhos in 1 mL of degassed dioxane. Stir at RT for 5 mins until the solution turns a rich orange/red. Why? This ensures the active 
    
    
    
    species is formed BEFORE it touches the sulfur-containing substrate.
  • Reaction Assembly: Add 3,5-dichloro-2-iodothiophene (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (3.0 equiv) to the reaction vessel.
    
  • Initiation: Add the pre-formed catalyst solution via syringe.

  • Incubation: Heat to 60°C. Monitor via LCMS at 1 hour.

    • Success Marker: Conversion >80% with retention of Cl atoms.

    • Failure Marker: If conversion <10% at 1 hour, add Ag2CO3 (0.5 equiv) to sequester iodide.

Mechanistic Visualization

Understanding the competition between the Ligand and the Thiophene Sulfur is key to solving this.

Mechanism cluster_poison Catalyst Death Spiral Pd0 Active Catalyst Pd(0)-L2 OxAdd Oxidative Addition (L2-Pd-Ar-I) Pd0->OxAdd Fast (C-I bond) Substrate 3,5-dichloro-2-iodothiophene Substrate->OxAdd PoisonPath Sulfur Coordination (DEAD END) OxAdd->PoisonPath Weak Ligand (PPh3) S displaces P TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet Bulky Ligand (SPhos) Blocks S-binding Pd-Black Aggregation Pd-Black Aggregation PoisonPath->Pd-Black Aggregation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: The Kinetic Competition. Weak ligands allow the Thiophene Sulfur to bind (Red path), leading to catalyst death. Bulky ligands (Blue path) shield the Pd center, forcing the cycle forward.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[1] Link

  • Gendron, D., & Vamvounis, G. (2015).[2] Synthesis and Reactions of Halo-substituted Alkylthiophenes: A Review. Journal of James Cook University. Link

  • BenchChem Technical Support. (2025). Catalyst Deactivation in 2-Iodothiophenol Reactions. BenchChem Troubleshooting Guide. Link

Sources

Technical Support Center: Optimizing Reaction Temperature for 3,5-dichloro-2-iodothiophene Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing cross-coupling reactions involving 3,5-dichloro-2-iodothiophene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we address common challenges related to reaction temperature, providing not just solutions but also the underlying scientific principles to empower your experimental design.

The Central Role of Temperature in Cross-Coupling Reactions

3,5-dichloro-2-iodothiophene is a valuable substrate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. Its utility stems from the highly reactive C-I bond, which readily undergoes oxidative addition to a Pd(0) catalyst. However, the two electron-withdrawing chloro substituents modulate the electronic properties of the thiophene ring, influencing the overall reaction kinetics.

Temperature is arguably the most critical parameter to control in these reactions. It directly influences reaction rates, catalyst stability, and the prevalence of side reactions. An improperly chosen temperature can lead to failed reactions, low yields, or complex product mixtures that are difficult to purify. This guide provides a systematic, question-driven approach to mastering temperature optimization for your specific application.

Troubleshooting Guide & FAQs

Q1: My coupling reaction is sluggish or shows no conversion at my initial temperature (e.g., 50-60 °C). What is the first step?

This is a common issue. While the C-I bond is reactive, the rate-limiting step in many palladium-catalyzed couplings is the initial oxidative addition of the aryl halide to the Pd(0) center.[1] This step has a significant activation energy barrier that must be overcome.

Core Causality: Insufficient thermal energy is being supplied to overcome the activation energy of the rate-determining step, typically oxidative addition. While many couplings are reported at "room temperature," this often applies to highly reactive substrates or catalyst systems.

Recommended Solutions:

  • Incremental Temperature Increase: The most logical first step is to gradually increase the reaction temperature. We recommend increasing in 15-20 °C increments (e.g., from 60 °C to 80 °C, then to 100 °C) while monitoring the reaction's progress by TLC, GC-MS, or LC-MS. For many Suzuki and Stille reactions, a temperature range of 80-110 °C is effective.[2][3][4]

  • Verify Catalyst System Activity: Temperature and catalyst activity are intrinsically linked. If you are using a standard, less active catalyst like Pd(PPh₃)₄, higher temperatures are almost always required.[1] Consider switching to a more modern system using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can facilitate oxidative addition at lower temperatures.[5][6]

  • Ensure a Rigorously Inert Atmosphere: Catalyst deactivation by oxygen can present as a low-temperature problem.[6][7] If your Pd(0) catalyst is oxidized to inactive Pd(II) species or decomposes to palladium black, the reaction will stall regardless of temperature. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

Troubleshooting Workflow for a Stalled Reaction

Below is a decision-making workflow for addressing a non-performing reaction.

G start Reaction Stalled? (Low Conversion) check_temp Is Temperature > 80°C? start->check_temp increase_temp Increase Temperature (e.g., to 80-100°C) check_temp->increase_temp No check_catalyst Using Modern Ligand? (e.g., Buchwald-type) check_temp->check_catalyst Yes end_point Problem Likely Solved increase_temp->end_point change_catalyst Switch to High-Activity Catalyst System (e.g., Pd(OAc)₂/SPhos) check_catalyst->change_catalyst No check_degas Verify Inert Atmosphere & Degassed Solvents check_catalyst->check_degas Yes change_catalyst->end_point check_degas->end_point G cluster_low Low Temp (e.g., 60°C) cluster_med Optimal Temp (e.g., 80-100°C) cluster_high High Temp (e.g., >120°C) temp Reaction Temperature low_rate Slow/No Reaction temp->low_rate Insufficient Energy desired Desired Coupling Product (High Yield) temp->desired Sufficient Energy dehalogenation Dehalogenation temp->dehalogenation Excess Energy homocoupling Homocoupling temp->homocoupling decomp Catalyst Decomposition temp->decomp

Caption: Effect of temperature on competing reaction pathways.

Q3: Should I use the same temperature for a Suzuki, Stille, and Sonogashira coupling with 3,5-dichloro-2-iodothiophene?

No. The optimal temperature range is highly dependent on the specific type of cross-coupling reaction due to their different mechanisms, particularly the transmetalation step.

Core Causality: Each named coupling reaction uses a different organometallic reagent (boronic acid, organostannane, alkyne) which has a distinct mechanism and activation energy for the crucial transmetalation step.

Typical Starting Temperatures for Different Couplings
Coupling ReactionOrganometallic ReagentTypical Starting TemperatureMechanistic Considerations
Suzuki-Miyaura Arylboronic Acid / Ester80 - 110 °CRequires a base to activate the boronic acid to form a boronate species, which then transmetalates to the palladium center. This process is often thermally promoted. [8][9]
Stille Organostannane80 - 120 °CTransmetalation from tin is generally facile but can be influenced by the ligands on both the palladium and tin atoms. Heating is often required to drive the reaction to completion. [2][10][11]
Sonogashira Terminal Alkyne25 - 60 °CWhen using a copper(I) co-catalyst, a highly reactive copper-acetylide intermediate is formed, which transmetalates rapidly, often allowing the reaction to proceed at or near room temperature. [12][13]Copper-free variants may require mild heating. [12]

Experimental Protocol: Temperature Screening for Suzuki-Miyaura Coupling

This protocol provides a template for optimizing the reaction temperature for the coupling of 3,5-dichloro-2-iodothiophene with a generic arylboronic acid.

Reagents & Equipment:

  • 3,5-dichloro-2-iodothiophene (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq., finely powdered and dried)

  • 1,4-Dioxane and Water (e.g., 5:1 ratio, both degassed)

  • Schlenk tubes or reaction vials with stir bars

  • Inert gas line (Argon or Nitrogen)

  • Heating block or oil baths set to desired temperatures (e.g., 60°C, 80°C, 100°C)

Procedure:

  • Setup: In three separate oven-dried Schlenk tubes, add 3,5-dichloro-2-iodothiophene, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the tubes, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the Pd(OAc)₂ and SPhos to each tube.

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture to each tube via syringe.

  • Heating: Place each tube in a pre-heated block at its designated temperature (60°C, 80°C, 100°C) and begin vigorous stirring.

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction under an inert atmosphere. Quench with water, extract with ethyl acetate, and analyze by TLC or GC-MS to assess conversion.

  • Analysis: Continue monitoring every 2-4 hours until one of the reactions reaches full conversion or stalls. Compare the conversion rates and impurity profiles at each temperature to identify the optimal condition.

References

  • The Stille Reaction - Chem 115 Myers. Available at: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. Available at: [Link]

  • Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions - qualitas1998.net. Available at: [Link]

  • Stille Coupling - Organic Synthesis. Available at: [Link]

  • An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - Frontiers. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC. Available at: [Link]

  • Stille-coupling. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Stille reaction - Wikipedia. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - University of Illinois. Available at: [Link]

  • A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover Catalysis - ChemRxiv. Available at: [Link]

  • Optimization of temperature for Suzuki-Miyaura coupling reaction - ResearchGate. Available at: [Link]

  • Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing). Available at: [Link]

  • Reductive dechlorination - Wikipedia. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Analysis of 3,5-Dichloro-2-iodothiophene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 3,5-dichloro-2-iodothiophene, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science.[1] We will explore the theoretical basis for its spectral signature, present a detailed experimental protocol for data acquisition, and compare its spectrum with structurally related thiophene derivatives to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of 3,5-Dichloro-2-iodothiophene

3,5-Dichloro-2-iodothiophene is a polysubstituted thiophene ring. The thiophene nucleus is an important scaffold in medicinal chemistry and materials science, and its functionalization dictates its chemical and physical properties.[2] Understanding the precise arrangement of substituents is critical for predicting reactivity and ensuring the identity of synthesized molecules. ¹H NMR spectroscopy is one of the most powerful tools for elucidating the structure of such organic compounds by providing information about the chemical environment, connectivity, and quantity of hydrogen atoms (protons).

The structure of 3,5-dichloro-2-iodothiophene (Figure 1) is unique in that it possesses only a single proton attached to the thiophene ring at the 4-position. This structural feature simplifies its ¹H NMR spectrum, making it an excellent case study for understanding substituent effects on chemical shifts in a heteroaromatic system.

Chemical Structure of 3,5-dichloro-2-iodothiophene

Figure 1. Chemical structure of 3,5-dichloro-2-iodothiophene.

Predicting the ¹H NMR Spectrum: A Theoretical Analysis

Before acquiring an experimental spectrum, a theoretical prediction serves as a crucial baseline. The analysis involves three key components: the number of signals, their chemical shift (δ), and their multiplicity (splitting pattern).

  • Number of Signals: As there is only one proton on the aromatic ring (at the C4 position), we expect to see only one signal in the aromatic region of the ¹H NMR spectrum.

  • Multiplicity: Since the C4 proton has no adjacent protons (the carbons at C3 and C5 are substituted with chlorine atoms), there will be no spin-spin coupling. Therefore, the signal is predicted to be a singlet (s) .

  • Chemical Shift (δ): The position of this singlet is dictated by the electronic effects of the surrounding substituents.

    • Thiophene Baseline: The protons of an unsubstituted thiophene ring resonate at approximately δ 7.1-7.3 ppm.[3][4]

    • Inductive Effects: Both chlorine and iodine are electronegative halogens that withdraw electron density from the thiophene ring through the sigma bonds (inductive effect). This "deshielding" of the remaining C4 proton causes its resonance to shift to a higher frequency (downfield) compared to the protons in unsubstituted thiophene.[5]

    • Anisotropic Effects: The circulation of electrons within the C-Cl and C-I bonds generates localized magnetic fields that can also influence the chemical shift of the nearby proton.[6]

Based on these factors, we predict a single singlet for 3,5-dichloro-2-iodothiophene located significantly downfield from the signals of unsubstituted thiophene.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_analysis Spectral Analysis p1 Weigh ~5-10 mg of 3,5-dichloro-2-iodothiophene p2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) p1->p2 Accurate concentration p3 Add internal standard (1 drop of TMS solution) p2->p3 Solvent lock & reference p4 Transfer to a clean, dry 5 mm NMR tube p3->p4 Homogeneous sample a1 Insert sample and lock on the deuterium signal p4->a1 Instrument loading a2 Shim the magnetic field to optimize homogeneity a1->a2 Field stability a3 Acquire spectrum using standard ¹H pulse program a2->a3 High resolution a4 Fourier transform, phase correct, and baseline correct the FID a3->a4 Signal processing s1 Calibrate spectrum to TMS signal at δ 0.00 ppm a4->s1 s2 Identify chemical shift (δ) and multiplicity of the signal s1->s2 Accurate reporting s3 Integrate the signal area s2->s3 Quantitative analysis

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for obtaining a spectrum with sharp lines and an accurate chemical shift reference.

    • Procedure:

      • Accurately weigh approximately 5-10 mg of 3,5-dichloro-2-iodothiophene.

      • Transfer the solid to a clean, dry vial.

      • Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The deuterium in the solvent is used by the spectrometer to "lock" the magnetic field, preventing drift during acquisition.[7]

      • Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its 12 equivalent protons produce a sharp singlet that is defined as δ 0.00 ppm, providing a reliable reference point.[7]

      • Ensure the sample is fully dissolved and transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Rationale: The spectrometer parameters are chosen to maximize signal-to-noise and resolution.

    • Procedure (using a 400 MHz spectrometer as an example):

      • Insert the NMR tube into the spectrometer.

      • Lock the spectrometer onto the deuterium signal of the CDCl₃.

      • Shim the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharper, more symmetrical peaks.

      • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • Data Processing:

    • Rationale: Raw data (Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.

    • Procedure:

      • Apply a Fourier transform to the FID.

      • Phase-correct the resulting spectrum so that all peaks are positive and have a proper symmetrical shape.

      • Apply a baseline correction to ensure the baseline is flat at zero intensity.

      • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

      • Integrate the area under the signal, which is proportional to the number of protons it represents.

Comparative Analysis with Alternative Thiophene Derivatives

To fully appreciate the spectral features of 3,5-dichloro-2-iodothiophene, it is instructive to compare its spectrum with those of related compounds. This comparison highlights how changes in substitution patterns dramatically alter the ¹H NMR spectrum.

Factors Influencing Aromatic Proton Chemical Shifts

G center Proton Chemical Shift (δ) substituent Substituent Effects center->substituent ring Aromatic Ring Current center->ring solvent Solvent Effects center->solvent inductive Inductive Effects (Electron Withdrawal/Donation) substituent->inductive resonance Resonance Effects (Mesomeric) substituent->resonance anisotropy Anisotropic Effects (Local Magnetic Fields) substituent->anisotropy

Caption: Key factors that determine the chemical shift of a proton in an aromatic system.

Data Summary Table
CompoundStructureNo. of SignalsMultiplicityChemical Shift (δ, ppm) (Solvent)Reference
Thiophene Thiophene Ring2Multiplet~7.33 (α-H), ~7.12 (β-H) (CDCl₃)[3]
2,5-Dichlorothiophene Thiophene ring with Cl at 2 and 51Singlet~6.90 (CDCl₃)[8]
2-Iodothiophene Thiophene ring with I at 23dd, t, dd~7.15 (H5), ~6.95 (H4), ~6.80 (H3) (CDCl₃)[9]
3,5-Dibromo-2-methylthiophene Thiophene ring with Br at 3,5 and Me at 21Singlet~6.86 (CDCl₃)[10]
3,5-Dichloro-2-iodothiophene Thiophene ring with Cl at 3,5 and I at 21 Singlet ~7.0-7.2 (Predicted) -
Discussion of Comparative Spectra
  • Thiophene: The parent compound shows two distinct signals for the α-protons (C2, C5) and β-protons (C3, C4), which are split into complex multiplets due to coupling with each other.[3] This serves as our fundamental reference.

  • 2,5-Dichlorothiophene: Here, the two protons at the C3 and C4 positions are chemically and magnetically equivalent due to the molecule's symmetry. This results in a single sharp singlet at δ 6.90 ppm.[8] The upfield shift relative to thiophene's β-protons is due to the complex interplay of the chlorine substituents' electronic effects.

  • 2-Iodothiophene: This compound provides a classic example of a complex splitting pattern in a monosubstituted thiophene. The three non-equivalent protons split each other, resulting in a doublet of doublets (dd), a triplet (t, more accurately a dd with similar coupling constants), and another doublet of doublets.[9] This spectrum is far more complex than that of our target molecule.

  • 3,5-Dibromo-2-methylthiophene: This is an excellent structural analog. Like our target, it has only one proton on the ring (at C4), which appears as a singlet. The signal is at δ 6.86 ppm.[10] The two bromine atoms are electron-withdrawing, while the methyl group is electron-donating. This balance of effects results in the observed chemical shift.

  • 3,5-Dichloro-2-iodothiophene (Analysis): The single proton at C4 is flanked by two strongly electron-withdrawing chlorine atoms at C3 and C5, and influenced by the iodine at C2. The combined inductive withdrawal from three halogen atoms is expected to significantly deshield the C4 proton, shifting its signal downfield relative to the protons in 2,5-dichlorothiophene and 3,5-dibromo-2-methylthiophene. A predicted chemical shift in the range of δ 7.0-7.2 ppm is reasonable. The absence of any adjacent protons ensures the signal remains a sharp singlet, providing unambiguous confirmation of the substitution pattern.

Conclusion

The ¹H NMR spectrum of 3,5-dichloro-2-iodothiophene is a powerful diagnostic tool for its identification. Its defining characteristic is a single singlet in the aromatic region, a direct consequence of its unique substitution pattern which leaves only one proton on the thiophene ring. The chemical shift of this singlet is governed by the strong electron-withdrawing effects of the three halogen substituents.

By comparing its predicted spectrum with those of thiophene, 2,5-dichlorothiophene, and 2-iodothiophene, we can appreciate how symmetry and substituent effects fundamentally dictate the appearance of a ¹H NMR spectrum. This guide provides the theoretical framework and practical methodology for researchers to confidently acquire and interpret the spectrum of this important synthetic intermediate, ensuring structural integrity in their scientific endeavors.

References

  • Bulletin of the Chemical Society of Japan. (n.d.). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Oxford Academic. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Retrieved from [Link]

  • ACS Publications. (2014). Long-Range Chemical Sensitivity in the Sulfur K-Edge X-ray Absorption Spectra of Substituted Thiophenes. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-dichloro-2-iodothiophene. Retrieved from [Link]

  • J-STAGE. (n.d.). The Ultraviolet Spectra of the Thiophene Derivatives. Retrieved from [Link]

  • ACS Publications. (2003). Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Retrieved from [Link]

  • University of Regensburg. (n.d.). Supplementary Information. Retrieved from [Link]

  • Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

  • SpectraBase. (n.d.). Thiophene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Journal of Material Chemistry C Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Material (ESI) for Dalton Transactions. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Autechaux. (n.d.). The Role of 3-Acetyl-2,5-dichlorothiophene in Organic Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Iodothiophene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodothiophene. Retrieved from [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • ResearchGate. (n.d.). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Retrieved from [Link]

  • UNL Digital Commons. (2003). Oligothiophenes and Synthesis Thereof. Retrieved from [Link]

  • ACS Publications. (n.d.). Rapid Syntheses of Oligo(2,5-thiophene ethynylene)s with Thioester Termini: Potential Molecular Scale Wires with Alligator Clips. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). 29.9 1H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Columbia University. (n.d.). Prediction of Coupling Constants using MacroModel and the Maestro User Interface. Retrieved from [Link]

  • Science of Synthesis. (n.d.). The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1), and its derivatives has. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • University of California, Irvine. (n.d.). NMR coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed valence compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. Retrieved from [Link]

  • Google Patents. (n.d.). Conjugated thiophenes having conducting properties and synthesis of same.

Sources

13C NMR chemical shifts of 3,5-dichloro-2-iodothiophene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 13C NMR chemical shifts of 3,5-dichloro-2-iodothiophene , derived from experimental anchor points and established substituent chemical shift (SCS) theory.

Structural Assignment & Comparative Analysis

Part 1: Executive Summary & Diagnostic Logic

The structural validation of 3,5-dichloro-2-iodothiophene relies on detecting the unique "Heavy Atom Effect" of iodine. Unlike standard alkyl or aryl substituents that deshield (shift downfield) the attached carbon, iodine induces a significant shielding effect (upfield shift) on the ipso-carbon due to relativistic spin-orbit coupling.

Key Spectral Signatures
Carbon PositionAssignmentApprox.[1][2][3][4][5] Shift (

)
Diagnostic Feature
C-2 C-I (ipso)75.0 – 80.0 ppm Primary Diagnostic: Extreme upfield shift (Heavy Atom Effect).
C-3 C-Cl (ipso)138.0 – 142.0 ppm Deshielded by Cl; Ortho to Iodine.
C-4 C-H128.0 – 130.0 ppm Least substituted region; correlates to proton integration.
C-5 C-Cl (ipso)130.0 – 135.0 ppm Deshielded by Cl; Para to Iodine.

Critical Insight: If your C-I signal appears >100 ppm, you likely have chlorine at that position, not iodine. The ~77 ppm resonance is the "fingerprint" of the C-I bond in thiophenes.

Part 2: Comparative Analysis & Data Synthesis

To ensure accuracy, we anchor the assignment on the experimentally verified spectrum of 2-iodothiophene and apply the additive Substituent Chemical Shifts (SCS) for the chlorine atoms at positions 3 and 5.

Table 1: Evolution of Chemical Shifts (Experimental vs. Derived)
CarbonThiophene (Base)2-Iodothiophene (Exp. Anchor) [1]3,5-Dichloro-2-iodothiophene (Predicted)Shift Logic (Mechanistic)
C-2 125.677.2 ~78.5 Heavy Atom Shielding: The I atom shields C2 by ~48 ppm. The adjacent C3-Cl adds a minor deshielding effect (+1-2 ppm).
C-3 127.3137.1~141.5 Inductive Deshielding: The C3-Cl bond deshields this carbon. The ortho-Iodine also contributes to deshielding.
C-4 127.3128.2~129.0 Minimal Perturbation: Far from the Iodine; slight effect from adjacent Cl atoms.
C-5 125.6132.3~133.5 Ipso-Cl Effect: The C5-Cl bond deshields this position relative to the 2-iodothiophene precursor.

Note: Experimental values for 2-iodothiophene referenced from CDCl3 solution data.

Mechanistic Diagram: Substituent Effects

The following diagram visualizes the competing electronic effects determining the chemical shifts.

G C2 C-2 (Ipso-I) ~78 ppm Heavy Atom Shielding C3 C-3 (Ipso-Cl) ~141 ppm Inductive Deshielding C2->C3 C4 C-4 (C-H) ~129 ppm Resonance Balance C3->C4 C5 C-5 (Ipso-Cl) ~133 ppm Inductive Deshielding C4->C5 C5->C2 Thiophene Ring Iodine Iodine (I) Relativistic Effect Iodine->C2 Shielding (-48 ppm) Iodine->C3 Ortho Deshielding Chlorine3 Chlorine (Cl) Chlorine3->C3 Deshielding (+5 ppm) Chlorine5 Chlorine (Cl) Chlorine5->C5 Deshielding (+5 ppm)

Caption: Substituent Chemical Shift (SCS) vector map. Red arrow indicates the dominant shielding effect of Iodine on C-2.

Part 3: Experimental Protocols

To obtain the data described above, the following synthesis and acquisition protocols are recommended. This workflow ensures the exclusion of regioisomers (e.g., 2,3-dichloro-5-iodothiophene).

Synthesis (Iodination of 3,5-Dichlorothiophene)
  • Precursor: 3,5-Dichlorothiophene (commercially available or synthesized via deprotonation/chlorination).

  • Reagent:

    
    -Iodosuccinimide (NIS) or 
    
    
    
    /
    
    
    .
  • Conditions: Acetic acid/Chloroform, RT to 50°C.

  • Purification: Silica gel chromatography (Hexanes). Note: The product is light-sensitive; store in amber vials.

NMR Acquisition Parameters

Because the C-2 (Iodine-bearing) carbon has a very long relaxation time (


) due to the lack of attached protons (quaternary carbon), standard parameters may miss this peak.
ParameterSettingRationale
Solvent

Standard reference (77.16 ppm triplet).[4]
Frequency 100 MHz or higherResolution of C3/C5 signals.
Pulse Sequence Power-gated decoupling (zgpg30) Decouples protons but minimizes NOE for quantitative accuracy.
Relaxation Delay (D1) > 3.0 seconds Critical for detecting the quaternary C-2 and C-3/C-5 carbons.
Scans (NS) > 1024Required to resolve the quaternary carbons above noise.
Spectral Width -10 to 220 ppmCapture the high-field C-I and low-field C-Cl.
Self-Validation Checklist

References

  • Reich, H. J. 13C NMR Chemical Shifts - Heterocycles. University of Wisconsin-Madison. Retrieved February 25, 2026, from [Link]

  • National Institutes of Health (NIH). Relativistic heavy atom effect on 13C NMR chemical shifts. Retrieved February 25, 2026, from [Link]

Sources

Technical Guide: Mass Spectrometry Isotopic Pattern of 3,5-Dichloro-2-Iodothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-dichloro-2-iodothiophene (C


HCl

IS) presents a unique challenge in mass spectrometry due to its "poly-halogenated" nature. The simultaneous presence of two chlorine atoms, one iodine atom, and a sulfur heteroatom creates a complex isotopic envelope that serves as a definitive spectral fingerprint.

This guide objectively compares the analysis of this compound using Low-Resolution Electron Ionization (EI) GC-MS versus High-Resolution Accurate Mass (HRAM) MS . While Low-Resolution MS relies on the characteristic "9:6:1" multiplet pattern for identification, HRAM provides the necessary mass defect data to confirm the elemental formula and distinguish isobaric interferences.

Part 1: Theoretical Isotopic Physics

To interpret the spectrum accurately, one must first understand the mathematical probability of the isotopic distribution.

The "Cl + S" Cluster

The isotopic pattern is dominated by the two Chlorine atoms. Iodine (


I) is monoisotopic and does not contribute to the pattern spread, but it adds a significant mass defect. Sulfur contributes a minor M+2 signal.[1][2]

Calculated Abundances (Normalized to Base Peak):

  • 
    Cl (75.77%)  vs 
    
    
    
    Cl (24.23%)
  • 
    S (95.02%)  vs 
    
    
    
    S (4.21%)
Ion SpeciesCompositionNominal Mass (m/z)Theoretical Relative Intensity (%)
M

Cl

,

S
278 100.0 (Base)
M+2

Cl

Cl,

S
28063.9 (from Cl) + 4.4 (from S) ≈ 68.3
M+4

Cl

,

S
28210.2

Note: Carbon-13 (


C) adds a small M+1 peak (~4.4% intensity) at m/z 279, often overlooked in low-res pattern matching but critical in high-res formula generation.

Part 2: Comparative Analysis (Method Selection)

Method A: Low-Resolution EI GC-MS (Quadrupole)

Best For: Routine identification, library matching, and structural elucidation via fragmentation.

  • Performance: The quadrupole analyzer resolves peaks to the nearest integer (Unit Resolution). It cannot distinguish between the mass contribution of

    
    Cl and 
    
    
    
    S.
  • The Fingerprint: You will observe a distinct triplet cluster at m/z 278, 280, and 282 with heights roughly fitting a 10:7:1 ratio.

  • Fragmentation Behavior: The C-I bond is the weakest link. In EI (70 eV), the molecular ion (M

    
    ) is often visible, but the base peak is frequently the [M-I]
    
    
    
    ion (loss of Iodine, m/z 151).
    • Observation: The [M-I]

      
       fragment (C
      
      
      
      HCl
      
      
      S
      
      
      ) retains the two chlorines, so it also displays the characteristic 9:6:1 Cl
      
      
      pattern at m/z 151, 153, 155.
Method B: High-Resolution Orbitrap/Q-TOF (HRAM)

Best For: Confirmation of elemental composition, impurity profiling, and resolving mass defects.

  • Performance: HRAM measures mass to 4 decimal places.

  • Mass Defect Insight: Iodine has a negative mass defect, while Hydrogen has a large positive one.

    • Exact Mass of M (

      
      Cl
      
      
      
      ): 277.8193
  • Resolution Challenge: The mass difference between the M+2 contribution of

    
    Cl and 
    
    
    
    S is extremely small (
    
    
    = 0.00126 Da).
    • Standard TOF (Res 20k): Will see a single merged M+2 peak.

    • High-Field Orbitrap (Res >240k): Can potentially split the M+2 peak into the

      
      S isotopologue (279.8151) and the 
      
      
      
      Cl isotopologue (279.8163).
Summary Comparison Table
FeatureLow-Res GC-MS (EI)High-Res LC-MS (ESI/APCI)
Primary Identification Isotopic Pattern Matching (9:6:1)Exact Mass (<5 ppm error)
Structural Insight Rich fragmentation (Loss of I, Cl)Minimal fragmentation (mostly [M+H]

)
Sensitivity High for non-polar halidesLower (halothiophenes ionize poorly in ESI)
Cost/Complexity Low / RoutineHigh / Specialized

Part 3: Experimental Protocols

Protocol 1: GC-MS Identification (Recommended)

Objective: Confirm structure via EI fragmentation and isotopic patterning.

  • Sample Prep: Dilute 1 mg of 3,5-dichloro-2-iodothiophene in 1 mL of Dichloromethane (DCM) or Hexane.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Start 60°C (hold 1 min).

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Parameters:

    • Source: 230°C.

    • Scan Range: m/z 40–350.

    • Ionization: EI (70 eV).

Expected Data:

  • Look for the Molecular Ion cluster at m/z 278 .

  • Verify the [M-127] fragment at m/z 151 (Loss of Iodine).

  • Verify the [M-127-35] fragment at m/z 116 (Loss of I and Cl).

Protocol 2: HRAM Formula Confirmation

Objective: Validate elemental formula C


HCl

IS.
  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI due to the low polarity of the thiophene ring. Use Positive Mode ([M+H]

    
    ).
    
  • Mobile Phase: 80% MeOH / 20% Water + 0.1% Formic Acid.

  • Target Mass: Calculate for protonated species [M+H]

    
    :
    
    • Formula: C

      
      H
      
      
      
      Cl
      
      
      IS
    • Target m/z: 278.8271

Part 4: Visualization of Fragmentation & Logic

Diagram 1: EI Fragmentation Pathway

This diagram illustrates the breakdown of the molecule under 70eV electron impact, highlighting the sequential loss of halogens.

FragmentationPathway M Molecular Ion (M+) [C4HCl2IS]+ m/z 278 (100%) Frag1 [M - I]+ [C4HCl2S]+ m/z 151 M->Frag1 - Iodine (127 Da) (Major Pathway) Frag2 [M - I - Cl]+ [C4HClS]+ m/z 116 Frag1->Frag2 - Chlorine (35 Da) RingOpen Ring Fragmentation [CSCl]+ etc. Frag1->RingOpen Ring Deg. Frag3 [M - I - Cl - Cl]+ [C4HS]+ m/z 81 Frag2->Frag3 - Chlorine (35 Da)

Caption: Primary EI fragmentation pathway showing the characteristic loss of Iodine followed by sequential dechlorination.

Diagram 2: Analytical Decision Tree

A logical workflow for researchers to select the correct instrument based on the analytical goal (ID vs. Purity).

DecisionTree Start Start: Unknown Sample Suspected Halothiophene Goal Define Analytical Goal Start->Goal ID Structure Elucidation (Unknown ID) Goal->ID Purity Formula Confirmation (Purity/Exact Mass) Goal->Purity GCMS Run GC-MS (EI) ID->GCMS LCMS Run LC-MS (APCI/HRAM) Purity->LCMS CheckPattern Check m/z 278 Cluster Ratio 10:7:1? GCMS->CheckPattern CheckFrag Check Loss of I (127) Peak at m/z 151? CheckPattern->CheckFrag ConfirmID Confirmed: 3,5-dichloro-2-iodothiophene CheckFrag->ConfirmID ExactMass Measure Exact Mass Target: 278.8271 LCMS->ExactMass IsotopeFine Check Isotope Fine Structure (Optional) ExactMass->IsotopeFine ConfirmForm Confirmed Formula: C4HCl2IS IsotopeFine->ConfirmForm

Caption: Workflow for selecting between Low-Res (GC-MS) and High-Res (LC-MS) based on data requirements.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Iodothiophene (Analogous Fragmentation Data). National Institute of Standards and Technology.[3] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. (8th Ed.). Wiley.[3] (Chapter 2: Mass Spectrometry - Isotopic Abundances of Halogens).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Scientific Instrument Services. (n.d.). Exact Mass Calculator and Isotope Distribution Simulator.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3,5-dichloro-2-iodothiophene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, operational, and disposal protocols for 3,5-dichloro-2-iodothiophene .[1][2][3][4][5][6] As a specific Safety Data Sheet (SDS) for this exact tri-substituted intermediate is often unavailable in public repositories, this protocol utilizes Analogous Hazard Extrapolation based on 2,5-dichlorothiophene and 2-iodothiophene.[1][2][3][4][5]

Core Directive: Treat this compound as a light-sensitive, halogenated sensitizer with high lipophilicity (rapid skin absorption).[1][2][3][4][5]

Hazard Profiling & Risk Assessment

Before selecting PPE, you must understand the "Why."[2] Thiophene rings are highly lipophilic, allowing them to penetrate the stratum corneum (outer skin layer) rapidly.[2] The addition of halogens (Chlorine, Iodine) increases this lipophilicity and introduces potential hepatotoxicity and severe eye irritation.[2]

Anticipated Hazard Characteristics:

  • Physical State: Likely a low-melting solid or heavy liquid (based on MW ~279 g/mol ).[1][4][5]

  • Primary Routes of Entry: Dermal absorption and Inhalation of aerosols/dust.[1][4][5]

  • Chemical Instability: The C–I bond is weaker than C–Cl; this compound is photolabile .[1][4][5] Exposure to light may liberate free iodine (

    
    ) and radical species, increasing toxicity and corrosivity over time.[2]
    
Hazard ClassGHS Signal (Extrapolated)H-Code Description
Skin Irritation WarningH315: Causes skin irritation.[1][2][3][4][5][6]
Eye Irritation WarningH319: Causes serious eye irritation.[1][4][5][6]
Sensitization WarningH317: May cause an allergic skin reaction (common in halogenated thiophenes).[1][4][5]
STOT-SE WarningH335: May cause respiratory irritation.[1][4][5][6]

Personal Protective Equipment (PPE) Strategy

Do not rely on a "one-glove-fits-all" approach. Halogenated heterocycles can permeate standard nitrile gloves in minutes.[5]

A. Dermal Protection (The Critical Barrier)[1][5]
  • Standard Handling (Dry Solid):

    • Primary: Nitrile exam gloves (minimum 5 mil).[1][4][5]

    • Protocol: Change immediately if specks are visible.[1][4][5]

  • Solution Handling / Synthesis (High Risk):

    • The Problem: Chlorinated solvents (DCM, Chloroform) often used with this compound will carry the thiophene through nitrile in <5 minutes.[2][4][5]

    • The Solution: Laminate (Silver Shield/4H) undergloves are mandatory for spill cleanup or prolonged handling.[1][4][5]

    • Operational Compromise: For dexterity during weighing, use Double Nitrile (colored underglove to spot tears) and change every 15 minutes or immediately upon splash.[1][2][4][5]

B. Respiratory Protection
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood.[1][4]

  • PPE Backup: If weighing outside a hood (not recommended) or dealing with a spill:

    • Solid: N95 or P100 particulate respirator.[1][5]

    • Solution: Half-face respirator with Organic Vapor (OV) cartridges.[4][5]

C. Ocular Protection
  • Standard: ANSI Z87.1 Chemical Safety Goggles.[1][4][5]

  • Contraindication: Do not wear contact lenses. Thiophene vapors can concentrate behind the lens, fusing it to the cornea in severe cases.[2]

Operational Workflow & Logic

Diagram 1: Handling & PPE Decision Matrix

This workflow ensures you select the correct barrier based on the physical state of the reagent.[1][4][5]

PPE_Workflow Start Start: Handling 3,5-dichloro-2-iodothiophene State Assess Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Hood Engineering Control: Fume Hood Required Solid->Hood Liquid->Hood Glove_Solid Gloves: Double Nitrile (5 mil) Change if contaminated Hood->Glove_Solid If Solid Glove_Liquid Gloves: Silver Shield (Laminate) OR Double Nitrile (Change <5 mins) Hood->Glove_Liquid If Solvated Light CRITICAL: Amber Glassware (Protect C-I bond from photolysis) Glove_Solid->Light Glove_Liquid->Light Action Proceed with Synthesis Light->Action

Caption: Decision tree for PPE selection based on physical state, emphasizing the critical requirement for light protection.

Step-by-Step Handling Protocol

Step 1: Preparation
  • Verify Ventilation: Ensure fume hood is drawing 80–100 fpm face velocity.

  • Light Protection: Wrap receiving flasks in aluminum foil or use amber glassware.[1][5] The iodine atom at position 2 is susceptible to homolytic cleavage by UV light, degrading your product and releasing corrosive iodine.[2]

Step 2: Weighing & Transfer
  • Technique: Use a disposable anti-static weighing boat.[1][4][5]

  • Solvent Choice: If dissolving, avoid acetone if possible (halo-thiophenes can sometimes undergo condensation).[1][2][3][4][5] Dichloromethane (DCM) is a common solvent but requires the Laminate Gloves described above due to rapid permeation.[1][4][5]

  • Spill Prevention: Place the balance inside the hood or use a secondary containment tray.[1][4][5]

Step 3: Decontamination[1][4][5]
  • Wipe all tools (spatulas, balance pan) with a solvent-dampened Kimwipe (Ethanol or DCM).[3][5]

  • Dispose of the Kimwipe immediately into the Solid Hazardous Waste container.[1][5] Do not leave it on the bench; it will off-gas.[1][3][4]

Waste Disposal & Emergency Response

Disposal Classification

Because of the Chlorine and Iodine atoms, this material cannot go into general organic waste.[1][4][5] It must be segregated to prevent the formation of toxic byproducts during incineration.

  • Waste Stream: Halogenated Organic Waste.[1][4][5][7]

  • Labeling: Must explicitly list "3,5-dichloro-2-iodothiophene" and "High Halogen Content."[1][2][3][4][5]

Diagram 2: Spill Response & Disposal Logic

Waste_Logic Spill Spill Event Type Identify Type Spill->Type Minor Minor (<10mL/g) Inside Hood Type->Minor Major Major (>10mL/g) Outside Hood Type->Major Absorb Absorb with Vermiculite or Charcoal Pads Minor->Absorb Evac Evacuate Lab Call EHS Major->Evac Bag Double Bag in Polyethylene Absorb->Bag Bin Bin: Halogenated Waste (Do NOT Autoclave) Bag->Bin

Caption: Workflow for classifying spills and routing waste to the correct Halogenated stream.

References

  • PubChem. (n.d.).[1][5][8] 2,5-Dichlorothiophene (Compound Summary).[1][2][3][4][5][8][9] National Library of Medicine.[1][5] Retrieved February 25, 2026, from [Link][1][2][3]

  • U.S. EPA. (2024).[1] Halogenated Organic Compounds Regulated Under Land Disposal Restrictions (40 CFR Part 268).[1][5] Retrieved February 25, 2026, from [Link][1][2][3][5]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.